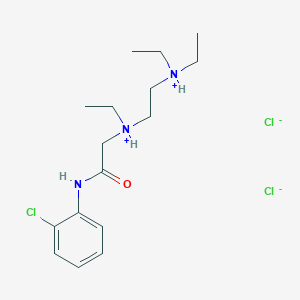

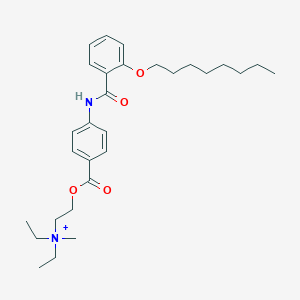

2'-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride is a chemical compound commonly known as Lidocaine. It is widely used as a local anesthetic and anti-arrhythmic drug. Lidocaine was first synthesized in 1943 by Löfgren and Lundqvist and has since become one of the most commonly used local anesthetics in clinical practice.

Mechanism Of Action

Lidocaine works by blocking voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the generation of action potentials. This leads to a loss of sensation and muscle function in the affected area. Lidocaine also has anti-arrhythmic properties, which are thought to be due to its ability to block sodium channels in cardiac cells.

Biochemical And Physiological Effects

Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation and hypotension, as well as bradycardia and cardiac depression at high doses. Lidocaine can also cause respiratory depression and muscle weakness. In addition, Lidocaine has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

Lidocaine is widely used in lab experiments due to its ability to block nerve impulses and its anti-arrhythmic properties. However, there are some limitations to its use. Lidocaine can be toxic at high doses and can cause respiratory depression and muscle weakness. In addition, Lidocaine can interfere with other experimental procedures, such as electrophysiological recordings.

Future Directions

There are a number of future directions for research on Lidocaine. One area of interest is the development of new local anesthetics with improved properties, such as longer duration of action and reduced toxicity. Another area of interest is the use of Lidocaine in combination with other drugs, such as opioids, to improve pain management. Finally, there is a need for further research on the biochemical and physiological effects of Lidocaine, particularly in relation to its anti-inflammatory and antioxidant properties.

Synthesis Methods

The synthesis of Lidocaine involves the reaction between 2,6-dimethylaniline and chloroacetyl chloride in the presence of aluminum chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This compound is then reacted with diethylamine to form 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. Finally, the compound is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form Lidocaine.

Scientific Research Applications

Lidocaine is widely used in scientific research as a local anesthetic. It is used to block nerve impulses in animals and humans, making it useful for pain management and surgical procedures. Lidocaine has also been used to study the effects of nerve block on muscle function and the central nervous system.

properties

CAS RN |

101651-60-9 |

|---|---|

Product Name |

2'-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride |

Molecular Formula |

C16H28Cl3N3O |

Molecular Weight |

384.8 g/mol |

IUPAC Name |

[2-(2-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-ethylazanium;dichloride |

InChI |

InChI=1S/C16H26ClN3O.2ClH/c1-4-19(5-2)11-12-20(6-3)13-16(21)18-15-10-8-7-9-14(15)17;;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21);2*1H |

InChI Key |

SVFFNEBDVZBLJI-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CC[NH+](CC)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |

Canonical SMILES |

CC[NH+](CC)CC[NH+](CC)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |

synonyms |

2-[(2-chlorophenyl)carbamoylmethyl-ethyl-ammonio]ethyl-diethyl-azanium dichloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)

![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)